2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
OSHCOEBEACOSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=O)NC=NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-pyrazole Derivatives
The most widely reported method involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides or nitriles. For example, Davoodnia et al. demonstrated that reacting 5-amino-1-phenylpyrazole-4-carboxamide with 3-chlorobenzoyl chloride under microwave irradiation (1000W, 6 minutes) yields 6-(3-chlorophenyl)-1-phenyl derivatives in 88% efficiency. This approach eliminates solvent use, aligning with green chemistry principles.
A comparative analysis reveals:
| Reactant Pair | Conventional Method (Time/Yield) | Microwave (Time/Yield) |
|---|---|---|
| 1-phenylpyrazole + 4-ClC₆H₄COCl | 420 min / 74% | 6 min / 93% |
| 1-phenylpyrazole + 3-O₂NC₆H₄COCl | 360 min / 86% | 6 min / 93% |
The microwave protocol enhances reaction kinetics through dipole polarization, reducing energy barriers for cyclization.
Urea Fusion and Chlorination Sequences
Rahmouni et al. developed a multistep route starting from ethyl 5-amino-3-substituted pyrazole-4-carboxylates:
-
Iminoether formation : Treatment with triethyl orthoformate/acetic anhydride generates α-functionalized iminoethers.
-
Cyclization : Fusion with urea at 150°C produces pyrazolo[3,4-d]pyrimidine-4,6-diones.
-
Chlorination : Phosphorus oxychloride (POCl₃) converts diones to 4,6-dichloro intermediates.
-
Amination : Reacting dichloro derivatives with ethylamine yields the target compound.
This method achieves 70–85% overall yields but requires stringent temperature control during chlorination.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Solvent-Free Cyclization
Microwave irradiation under solvent-free conditions drastically improves efficiency. Davoodnia et al. reported 94% yield for 6-(4-chlorophenyl)-1-phenyl derivatives in 4 minutes using 1000W irradiation. Key advantages include:
Catalytic Enhancements
Recent studies incorporate catalysts like potassium tert-butoxide in t-butanol, enabling cyclocondensation of 5-amino-1-phenylpyrazole-4-carbonitriles with aryl nitriles at 80°C. For example:
This method yields 75–82% pure product with >95% HPLC purity.
Industrial-Scale Synthesis: Patent-Based Approaches
High-Yield Process for Ibrutinib Intermediates
A patented method (TR2021008599T) optimizes 2-ethyl derivative synthesis as a key intermediate for ibrutinib:
-
Cyclization : React 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with ethyl bromide in DMF.
-
Purification : Crystallize from ethyl acetate/heptane (1:3).
-
Scale-up : Achieves 92% yield at 10 kg scale with ≤0.5% impurities.
Critical parameters:
Chlorination-Amination Strategies
POCl₃-Mediated Chlorination
Chlorination using POCl₃ and PCl₅ at 110°C converts pyrimidin-4-ones to 4,6-dichloro intermediates. Subsequent amination with ethylamine in THF at 25°C affords the target compound in 68–75% yield.
Mechanistic insight :
Side products (≤5%) include over-chlorinated species, mitigated by stoichiometric control.
Recent Advances in Catalytic Systems
Ionic Liquid Catalysis
El-Salam et al. demonstrated that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) accelerates cyclocondensation by 40% compared to traditional solvents. Key data:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| [BMIM]Cl | 3 hours | 88% |
| DMF | 8 hours | 72% |
Ionic liquids enhance nucleophilicity of amine groups, facilitating ring closure.
Photocatalytic Methods
Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) achieve 78% yield in 2 hours via radical-mediated cyclization. This approach remains experimental but shows promise for low-energy synthesis.
Comparative Analysis of Methodologies
Microwave and ionic liquid methods exhibit superior sustainability metrics, though industrial processes prioritize yield over E-factor.
Critical Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The ethyl group at position 2 and nitrogen atoms in the pyrazolo-pyrimidine core enable selective alkylation and nucleophilic substitutions:
Alkylation with Alkyl Halides
Reaction with methyl iodide or benzyl bromide in basic media (e.g., K₂CO₃/DMF) yields N-alkylated derivatives. For example:
This reaction occurs preferentially at the N1 position due to steric and electronic factors .
Nucleophilic Aromatic Substitution
The C6 position undergoes substitution with amines or thiols under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | EtOH, reflux, 6 h | 4-Piperidinyl-2-ethyl-pyrazolo[3,4-d]pyrimidine | 72% | |
| Sodium hydrosulfide | DMF, 80°C, 12 h | 6-Sulfhydryl-2-ethyl-pyrazolo[3,4-d]pyrimidine | 58% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Hydrazine-Induced Cyclization
Reaction with hydrazine hydrate generates pyrazolo-pyrimidine fused triazines:
This proceeds via nucleophilic attack at C4 followed by ring closure .
Vilsmeier-Haack Reaction
Treatment with POCl₃/DMF forms iminium intermediates, enabling subsequent cyclization with amines or thiols to yield tetracyclic systems .
Condensation and Coupling Reactions
Knoevenagel Condensation
The keto group at position 4 reacts with aromatic aldehydes (e.g., benzaldehyde) in acetic acid to form α,β-unsaturated derivatives:
Characterized by IR absorption at 1702 cm⁻¹ (C=O) and δ 7.84–8.85 ppm (H-6) .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3:
| Boronic Acid | Catalyst | Product (C3-Substituted) | Yield | Source |
|---|---|---|---|---|
| 4-Nitrophenyl | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Nitrophenyl) derivative | 65% | |
| 3-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 3-(3-Methoxyphenyl) derivative | 58% |
Functional Group Transformations
Oxidation of Ethyl Group
Controlled oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid:
The product shows enhanced water solubility and altered bioactivity .
Thioether Formation
Reaction with Lawesson’s reagent substitutes oxygen at C4 with sulfur:
This modification significantly increases kinase inhibitory potency .
Thermal and Acid-Catalyzed Reactions
Thermal Decomposition
Heating above 200°C induces ring contraction to form pyrazolo[3,4-b]pyridine derivatives via loss of CO₂ .
Acid-Catalyzed Rearrangement
In HCl/EtOH, the compound undergoes Dimroth rearrangement to yield 5-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, confirmed by ¹³C NMR .
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
This compound’s versatility in alkylation, cyclization, and coupling reactions makes it a privileged scaffold in medicinal chemistry. Recent advances highlight its role in developing kinase inhibitors and antimicrobial agents, with ongoing research optimizing reaction yields and selectivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, as anticancer agents. These compounds exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated several derivatives against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives demonstrated promising anticancer properties with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of 1.74 µM against MCF-7 cells, significantly lower than the parent compound's IC50 of 42.3 µM, indicating enhanced potency due to structural modifications .
Sigma Receptor Modulation
Another significant application of pyrazolo[3,4-d]pyrimidine compounds is their interaction with sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various neurobiological processes and are considered potential targets for treating pain and neurodegenerative diseases.
Case Study: Sigma-1 Receptor Antagonism
Research has identified specific derivatives as selective sigma-1 receptor antagonists with notable antinociceptive properties in animal models. The structure-activity relationship (SAR) studies indicated that lipophilic substituents at strategic positions enhance receptor selectivity and activity .
Phosphodiesterase Inhibition
The inhibition of phosphodiesterases (PDEs) is another area where pyrazolo[3,4-d]pyrimidine derivatives have shown promise. PDE inhibitors are crucial in the treatment of various conditions including erectile dysfunction and pulmonary hypertension.
Case Study: PDE-5 Inhibition
Some derivatives have been evaluated for their ability to inhibit phosphodiesterase type 5 (PDE-5), which plays a vital role in regulating blood flow and muscle contractions. The results suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to compounds with enhanced PDE inhibitory activity .
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : 2-Ethyl substitution increases logP (~2.5) compared to 6-chloro analogs (logP ~1.8), favoring blood-brain barrier penetration .
- Melting Points : Derivatives with aromatic substituents (e.g., 6-phenyl) exhibit higher melting points (247–249°C) due to crystalline packing, while alkyl-substituted analogs melt at 180–200°C .
Biological Activity
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in oncology and as a potential therapeutic agent. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo ring fused to a pyrimidine structure, contributing to its biological activity.
Inhibition of Protein Kinases
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibition of various protein kinases. For instance, studies have shown that these compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated potent inhibitory activity against CDK2 and CDK4, with IC50 values indicating strong selectivity for these targets ( ).
Antitumor Activity
The antitumor properties of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxicity against various human tumor cells, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase ( ).
Case Studies and Assays
-
Cell Proliferation Assays :
Compound Cell Line IC50 (µM) Mechanism 1a MCF-7 1.74 Apoptosis 1d A549 2.10 G0/G1 arrest 1e PC-3 2.50 Apoptosis - Molecular Docking Studies :
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other known pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Target Kinase | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | CDK2 | 1.74 | Strong inhibitor |
| Roscovitine | CDK2 | <0.05 | Reference compound |
| Compound X | EGFR | >10 | Low activity |
Q & A
Q. What alternative purification methods are viable for scale-up beyond recrystallization?
- Advanced Techniques :
- Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes polar byproducts.
- Preparative HPLC with C18 columns achieves >99% purity for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
